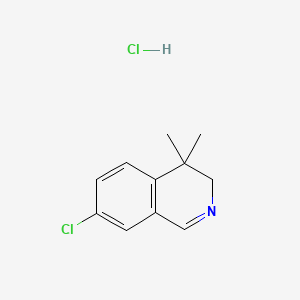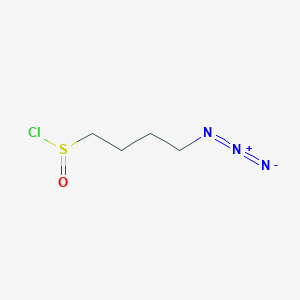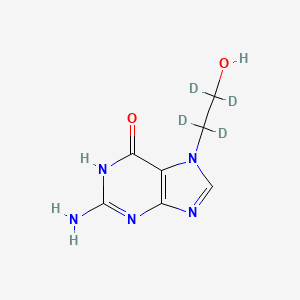
N7-(2-Hydroxyethyl)guanine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N7-(2-Hydroxyethyl)guanine-d4 is a deuterated analog of N7-(2-Hydroxyethyl)guanine, a DNA adduct formed by the reaction of ethylene oxide with guanine. Ethylene oxide is a widely used industrial chemical and a known human carcinogen. The formation of N7-(2-Hydroxyethyl)guanine is significant as it serves as a biomarker for exposure to ethylene oxide and can provide insights into the mechanisms of DNA damage and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(2-Hydroxyethyl)guanine-d4 typically involves the reaction of deuterated ethylene oxide with guanine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired adduct. The process involves:
Condensation of Deuterated Ethylene Oxide: Deuterated ethylene oxide is condensed on ice to form a stock solution.
Reaction with Guanine: The stock solution is then reacted with guanine under specific pH conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated ethylene oxide and guanine, along with advanced purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N7-(2-Hydroxyethyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be analyzed using techniques like liquid chromatography and mass spectrometry .
Scientific Research Applications
N7-(2-Hydroxyethyl)guanine-d4 has several scientific research applications, including:
Biomarker for Ethylene Oxide Exposure: It serves as a biomarker for assessing exposure to ethylene oxide in occupational and environmental settings.
DNA Damage and Repair Studies: The compound is used in studies investigating the mechanisms of DNA damage and repair, providing insights into the cellular response to alkylating agents.
Cancer Research: It is used in cancer research to understand the role of DNA adducts in carcinogenesis and to develop strategies for cancer prevention and treatment.
Mechanism of Action
N7-(2-Hydroxyethyl)guanine-d4 exerts its effects by forming DNA adducts, which can lead to mutations and genomic instability. The molecular targets include guanine bases in DNA, where the hydroxyethyl group is covalently attached. The pathways involved include the activation of DNA repair mechanisms, such as base excision repair, to remove the adducts and restore DNA integrity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other DNA adducts formed by alkylating agents, such as:
N7-Methylguanine: Formed by the reaction of methylating agents with guanine.
O6-Methylguanine: Another DNA adduct formed by methylating agents.
N7-(2-Hydroxyethyl)adenine: Formed by the reaction of ethylene oxide with adenine.
Uniqueness
N7-(2-Hydroxyethyl)guanine-d4 is unique due to its deuterated nature, which makes it a valuable tool in mass spectrometry studies. The deuterium atoms provide a distinct mass signature, allowing for precise quantification and analysis of the compound in biological samples .
Properties
Molecular Formula |
C7H9N5O2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-amino-7-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14)/i1D2,2D2 |
InChI Key |
OCAWYYAMQRJCOY-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=C1C(=O)NC(=N2)N |
Canonical SMILES |
C1=NC2=C(N1CCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


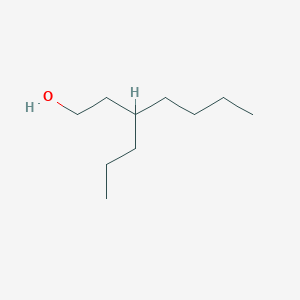
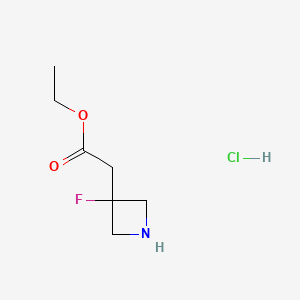
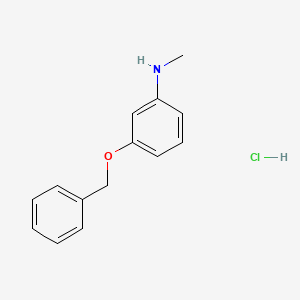
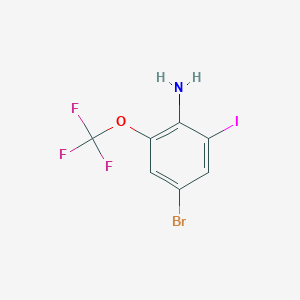
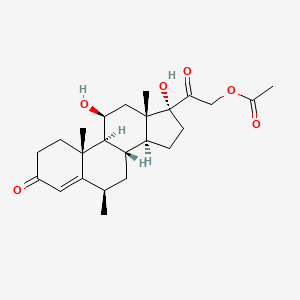
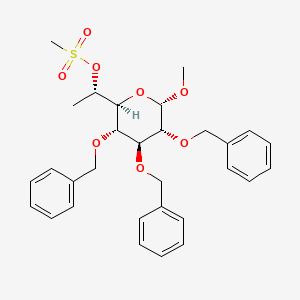
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)

![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
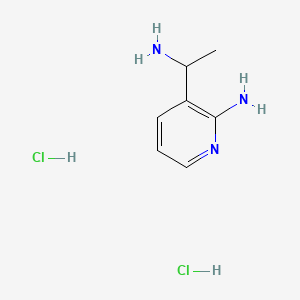
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
